REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4]Br.COCCO[AlH2-]OCC[O:15][CH3:16].[Na+].[B:18](OCCCC)([O:24]CCCC)[O:19]CCCC.[CH2:34]1[CH2:38]O[CH2:36][CH2:35]1>>[CH:16]([C:4]1[CH:3]=[CH:38][C:34]([B:18]([OH:24])[OH:19])=[CH:35][CH:36]=1)=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCO[AlH2-]OCCOC.[Na+]
|
Name
|
1a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33.5 mL
|
Type
|
reactant
|
Smiles
|
B(OCCCC)(OCCCC)OCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Gentle warming
|
Type
|
CUSTOM
|
Details
|
leads to a vigorous reaction
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
by warming
|
Type
|
ADDITION
|
Details
|
After dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The Grignard product is then added dropwise to a solution
|
Type
|
CUSTOM
|
Details
|
the cooling is removed
|
Type
|
CONCENTRATION
|
Details
|
It is then concentrated
|
Type
|
ADDITION
|
Details
|
80 ml of Ace-cold H2SO4 (1M) are added
|
Type
|
CUSTOM
|
Details
|
The ether phase is separated off
|
Type
|
EXTRACTION
|
Details
|
extracted twice more with 50 ml of ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
30% strength (6N) KOH is added until an alkaline reaction (pH 14)
|
Type
|
ADDITION
|
Details
|
70 ml of H2O are added
|
Type
|
CUSTOM
|
Details
|
the butanol is removed azeotropically at 35°-40° C. in a high vacuum
|
Type
|
WAIT
|
Details
|
boiled for 30 min
|
Duration
|
30 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |